molecular formula C10H8ClN3OS B2806794 2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime CAS No. 303987-20-4

2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

Cat. No.: B2806794
CAS No.: 303987-20-4
M. Wt: 253.7
InChI Key: ZTJWNBMUILTLHA-LHHJGKSTSA-N
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Description

Background and Structural Significance

2-Pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime is a heterocyclic organic compound characterized by its unique molecular architecture, which integrates pyridine, thiazole, and oxime functional groups. The compound’s IUPAC name, (E)-N-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-pyridin-2-ylmethanimine, reflects its stereochemical configuration and substituent arrangement. Its molecular formula, $$ \text{C}{10}\text{H}{8}\text{ClN}_{3}\text{OS} $$, corresponds to a molecular weight of 253.71 g/mol, as computed via PubChem’s standardized algorithms.

The structural significance of this compound lies in its hybrid framework, which combines a pyridine ring—a six-membered aromatic system with one nitrogen atom—with a 2-chloro-1,3-thiazole moiety, a five-membered ring containing sulfur and nitrogen atoms. These heterocycles are bridged by an oxime group ($$ \text{C}=N-OH $$) that adopts an E-configuration, as evidenced by the InChIKey descriptor ZTJWNBMUILTLHA-LHHJGKSTSA-N. This configuration influences the compound’s electronic properties and intermolecular interactions, particularly in metal coordination chemistry. For instance, oximes are known to participate in metal-mediated reactions, serving as ligands in catalytic systems or precursors for synthesizing metalloenzyme inhibitors.

The thiazole component further enhances the compound’s bioactivity potential. Thiazole derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to mimic endogenous substrates or disrupt microbial cell membranes. The chlorine atom at the 2-position of the thiazole ring introduces electron-withdrawing effects, potentially stabilizing reactive intermediates during synthetic modifications. Together, these structural features position the compound as a versatile scaffold for pharmaceutical and materials science research.

Research Objectives and Academic Relevance

The primary research objectives surrounding this compound revolve around elucidating its reactivity, synthetic utility, and biological interactions. Academic interest in this compound is driven by three key factors:

  • Heterocyclic Synergy : The integration of pyridine, thiazole, and oxime groups creates a multifunctional platform for developing targeted therapeutics. For example, pyridine-thiazole hybrids have demonstrated potent inhibitory activity against poly ADP-ribose polymerase (PARP), an enzyme critical for DNA repair in cancer cells. Such findings underscore the potential of structurally analogous compounds in oncology drug discovery.

  • Metal Coordination Chemistry : Oximes are well-documented ligands in coordination chemistry, capable of forming stable complexes with transition metals like nickel, copper, and uranium. These complexes often exhibit unique catalytic or redox properties. Investigating the metal-binding behavior of this compound could unveil applications in catalysis or materials science, such as designing novel metal-organic frameworks (MOFs).

  • Synthetic Methodology Development : The compound’s synthesis typically involves oximation reactions, where a carbonyl group (e.g., aldehyde) reacts with hydroxylamine derivatives. For instance, 2-pyridinecarbaldehyde oxime—a structural analog—is synthesized via refluxing 2-pyridinecarbonitrile with hydroxylamine hydrochloride in ethanol. Optimizing such protocols for the title compound could streamline the production of related bioactive molecules.

Academic relevance is further amplified by the compound’s role in addressing antimicrobial resistance. Thiazole-containing derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains, with minimum inhibitory concentrations (MICs) as low as 0.7 µg/mL. By modifying the oxime and thiazole substituents, researchers aim to enhance potency and selectivity while mitigating toxicity—a critical step in combating multidrug-resistant pathogens.

Properties

IUPAC Name

(E)-N-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-pyridin-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-10-13-6-9(16-10)7-15-14-5-8-3-1-2-4-12-8/h1-6H,7H2/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJWNBMUILTLHA-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NOCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime typically involves the reaction of 2-pyridinecarbaldehyde with O-[(2-chloro-1,3-thiazol-5-yl)methyl]hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form covalent bonds with active site residues, inhibiting enzyme activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : The pyridine core in the target compound may enhance electron-withdrawing effects compared to pyrazole analogs, influencing reactivity or receptor binding .
  • Thiazole Substituents : The 2-chloro group in the target compound likely improves stability and lipophilicity relative to hydroperoxy-thiazole derivatives .
  • Functional Groups : The oxime bridge in the target compound could facilitate hydrogen bonding, unlike the azo group in SIB-1757 or carbamates in , which have distinct electronic profiles .

Key Observations :

  • Mode of Action : The target compound’s bioactivity (if pesticidal) may differ from SIB-1757’s receptor antagonism, highlighting structural specificity in applications .
  • Potency Gaps : Pyrazole-thiazole oximes lack quantified potency data, whereas SIB-1757 exhibits sub-micromolar IC₅₀ values, suggesting pyridine derivatives may achieve higher receptor affinity .

Crystallographic and Computational Insights

  • Crystal Systems : The pyrazole-thiazole oxime analog crystallizes in a triclinic system (space group P1), with dihedral angles between aromatic rings influencing molecular packing . Similar analysis for the target compound would require SHELX-based refinement .
  • Visualization Tools : ORTEP-3 () could model the target compound’s conformation, aiding in stereochemical comparisons with analogs .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime?

The compound is synthesized via a multi-step process involving oxime formation and thiazole functionalization. Key steps include:

  • Condensation of 2-pyridinecarbaldehyde with hydroxylamine to form the oxime intermediate.
  • Alkylation of the oxime with (2-chloro-1,3-thiazol-5-yl)methyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiazole moiety .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

  • ¹H/¹³C NMR : Confirm oxime (C=N-OH) and thiazole ring protons (e.g., δ 8.2–8.5 ppm for pyridine protons; δ 4.8 ppm for O-CH₂-thiazole) .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between oxime and thiazole groups) .
  • IR spectroscopy : Identify C=N (1600–1680 cm⁻¹) and O-H (3200–3400 cm⁻¹) stretches .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Engineering controls : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste due to the chloro-thiazole group .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes or receptors).
  • Key parameters : Focus on binding affinity (ΔG) and hydrogen-bonding patterns between the oxime/thiazole groups and active sites .
  • Validation : Compare docking results with experimental bioassay data (e.g., IC₅₀ values) to refine predictive models .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous thiazole-oxime derivatives?

  • Meta-analysis : Systematically compare datasets (e.g., IC₅₀, EC₅₀) across studies, noting variations in assay conditions (pH, cell lines) .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., chloro vs. fluoro on thiazole) to isolate contributions to activity .
  • Reproducibility checks : Validate key findings using standardized protocols (e.g., OECD guidelines for cytotoxicity assays) .

Q. How does the electronic nature of the thiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic studies : Use density functional theory (DFT) to calculate charge distribution on the thiazole’s chloro-substituent, predicting sites for nucleophilic attack .
  • Experimental probes : React with nucleophiles (e.g., amines, thiols) under varying temperatures (25–60°C) and monitor substitution rates via HPLC .

Q. What scalable purification methods are suitable for multi-gram syntheses of this compound?

  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to improve yield and purity .
  • Flash chromatography : Use automated systems with gradient elution (hexane → ethyl acetate) for efficient separation .
  • Quality control : Implement in-line UV monitoring (λ = 254 nm) to track elution profiles .

Methodological Notes

  • Contradictory data : Cross-reference synthesis protocols in and , which differ in reaction times (12 vs. 24 hours), to optimize yields.
  • Advanced characterization : Pair X-ray data with dynamic NMR to study conformational flexibility in solution.
  • Biological assays : Use SPR (surface plasmon resonance) for real-time binding kinetics alongside traditional enzyme inhibition assays .

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